ethidium bromide
ethidium bromide
Ethidium bromide is the organic bromide salt of ethidium. It has a role as a trypanocidal drug, a geroprotector and an intercalator. It contains an ethidium.
A trypanocidal agent and possible antiviral agent that is widely used in experimental cell biology and biochemistry. Ethidium has several experimentally useful properties including binding to nucleic acids, noncompetitive inhibition of nicotinic acetylcholine receptors, and fluorescence among others. It is most commonly used as the bromide.
A trypanocidal agent and possible antiviral agent that is widely used in experimental cell biology and biochemistry. Ethidium has several experimentally useful properties including binding to nucleic acids, noncompetitive inhibition of nicotinic acetylcholine receptors, and fluorescence among others. It is most commonly used as the bromide.
Brand Name:
Vulcanchem
CAS No.:
1239-45-8
VCID:
VC21109937
InChI:
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H
SMILES:
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Molecular Formula:
C21H20N3.Br
C21H20BrN3
C21H20BrN3
Molecular Weight:
394.3 g/mol
ethidium bromide
CAS No.: 1239-45-8
Cat. No.: VC21109937
Molecular Formula: C21H20N3.Br
C21H20BrN3
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethidium bromide is the organic bromide salt of ethidium. It has a role as a trypanocidal drug, a geroprotector and an intercalator. It contains an ethidium. A trypanocidal agent and possible antiviral agent that is widely used in experimental cell biology and biochemistry. Ethidium has several experimentally useful properties including binding to nucleic acids, noncompetitive inhibition of nicotinic acetylcholine receptors, and fluorescence among others. It is most commonly used as the bromide. |
|---|---|
| CAS No. | 1239-45-8 |
| Molecular Formula | C21H20N3.Br C21H20BrN3 |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
| Standard InChI | InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H |
| Standard InChI Key | ZMMJGEGLRURXTF-UHFFFAOYSA-N |
| SMILES | CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
| Canonical SMILES | CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
| Colorform | Dark red crystals from alcohol Maroon powde |
| Flash Point | >100 °C |
| Melting Point | 260-262 °C (decomposes) 238-240 °C |
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